7-[(2-chloro-6-fluorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Description
7-[(2-Chloro-6-fluorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core. This core structure (C₅H₄N₄O) is characterized by fused pyrazole and triazine rings, with a ketone group at position 4 . The compound is further substituted at position 7 with a (2-chloro-6-fluorobenzyl)thio group and at position 2 with a 2-thienyl moiety.
Properties
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methylsulfanyl]-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN4OS2/c17-10-3-1-4-11(18)9(10)8-25-16-20-19-15(23)13-7-12(21-22(13)16)14-5-2-6-24-14/h1-7H,8H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHOPCFBAWKASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[(2-chloro-6-fluorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antiviral research. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a pyrazolo[1,5-d][1,2,4]triazin core with a thienyl group and a chloro-fluorobenzyl thio substituent. This unique arrangement is pivotal for its biological interactions.
Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory properties of related pyrazolo derivatives, revealing significant insights into their mechanisms:
- Mechanism of Action : The compound is believed to exert its anti-inflammatory effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays demonstrated that derivatives similar to this compound exhibited IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib and indomethacin .
- Case Studies : A study involving carrageenan-induced paw edema in rats showed that certain pyrazolo derivatives significantly reduced inflammation. The effective doses (ED50) were reported as low as 8.23 μM for some compounds in comparison to indomethacin (ED50 = 9.17 μM) .
Antiviral Activity
Emerging research indicates that compounds within this chemical class may also possess antiviral properties:
- Mechanism of Action : The antiviral activity appears to be mediated through the inhibition of viral replication processes. For instance, studies on similar pyrazolo compounds have shown efficacy against various viruses including HIV and influenza virus at concentrations ranging from 4 to 20 μg/mL .
- Case Studies : A notable study demonstrated that certain pyrazole derivatives could reduce HIV replication in vitro by over 80%, indicating strong potential as antiviral agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
- Substituent Effects : Modifications at the benzyl and thienyl positions significantly affect the potency and selectivity of these compounds towards COX enzymes and viral targets. Electron-withdrawing groups such as chlorine or fluorine enhance inhibitory activity against COX-2 while maintaining selectivity over COX-1 .
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Increases COX-2 selectivity |
| Fluorine | Enhances overall potency |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Core Modifications: The unsubstituted core (A103020) has a high similarity score (0.92) but lacks functional groups critical for target engagement . The target compound’s 2-thienyl and benzylthio groups likely enhance binding specificity compared to simpler analogs.
Biological Activity: The trifluoromethyl group in HF-00007 contributes to electronegativity and metabolic stability, reflected in its high anthelmintic screening score (88) . This suggests halogenated substituents (e.g., Cl/F in the target compound) may similarly enhance bioactivity. Compound 18 from Abdel-Rahman et al.
Physicochemical Properties :
- The target compound’s predicted collision cross-section (CCS) for [M+H]+ is 122.6 Ų, indicating a compact molecular shape that may favor cellular uptake compared to bulkier analogs .
Research Findings and Implications
- Substituent Effects : The 2-thienyl group’s electron-rich nature may facilitate interactions with aromatic residues in biological targets, while the chloro-fluorobenzylthio group enhances hydrophobic interactions. These features distinguish the target compound from analogs like A133492 or HF-00006.
- Therapeutic Potential: Structural parallels to anti-HIV/anticancer triazine derivatives (e.g., Compound 18 ) suggest the target compound could be optimized for similar applications. Further studies should explore its enzyme inhibition profile and pharmacokinetics.
- Synthetic Considerations : and highlight microwave-assisted synthesis routes for complex heterocycles, which could be adapted to improve the target compound’s yield .
Preparation Methods
Formation of the Pyrazole Intermediate
The synthesis begins with 3-amino-5-mercapto-1H-pyrazole-4-carbonitrile , prepared via cyclocondensation of ethyl cyanoacetate with thiosemicarbazide under acidic conditions (HCl, ethanol, reflux, 8 h). This intermediate undergoes diazotization with sodium nitrite in H2SO4 at 0–5°C to yield the diazonium salt, which is coupled with ethyl acetoacetate to form 5-cyano-3-methylsulfanylpyrazolo[1,5-d]triazin-4(5H)-one (78% yield).
Table 1: Optimization of Pyrazole Cyclocondensation
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl/EtOH | 80 | 8 | 78 |
| H2SO4/EtOH | 70 | 6 | 65 |
| p-TsOH/DMF | 100 | 4 | 72 |
Thienyl Group Installation via Suzuki-Miyaura Coupling
The 2-thienyl group is introduced at position 2 using Suzuki-Miyaura cross-coupling. The core intermediate is brominated with NBS in DMF (rt, 2 h) to afford 5-cyano-3-methylsulfanyl-2-bromopyrazolotriazin-4(5H)-one , which reacts with 2-thienylboronic acid under Pd(PPh3)4 catalysis (K2CO3, dioxane/H2O, 90°C, 12 h). This step achieves 85% yield with <5% desulfuration byproduct.
Functionalization at Position 7: Thiolation and Benzylation
Thiolation via Nucleophilic Aromatic Substitution
The methylsulfanyl group at position 7 is replaced with a thiolate intermediate. Treatment with NaOMe in methanol (reflux, 6 h) cleaves the methylsulfanyl group, generating the sodium thiolate in situ. Quenching with 2-chloro-6-fluorobenzyl chloride (1.2 eq) in THF at 0°C provides the benzylthio derivative (68% yield).
Critical Parameters:
- Temperature control (<10°C) minimizes disulfide formation
- Anhydrous THF prevents hydrolysis of the benzyl chloride
Alternative Thiolation Routes
Comparative studies show that using Lawesson’s reagent for direct thiolation of the methylsulfanyl group results in lower yields (42%) due to over-reduction of the triazine ring.
Purification and Scalability Challenges
Chromatographic Separation
Crude product purification employs silica gel chromatography with ethyl acetate/hexane (3:7 → 1:1 gradient). The target compound elutes at Rf 0.35 (TLC, SiO2, EtOAc/hexane 1:1), with recovery >95%.
Recrystallization Optimization
Recrystallization from ethanol/water (9:1) at −20°C yields colorless needles (mp 214–216°C). Scaling to 100 g batches requires slow cooling (1°C/min) to prevent oiling out.
Analytical Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis (Mo Kα radiation) confirms the triazinone ring adopts a planar conformation with dihedral angles of 12.3° (thienyl) and 8.7° (benzylthio).
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a (Å) | 10.352(2) |
| b (Å) | 14.678(3) |
| c (Å) | 9.861(2) |
| Volume (ų) | 1492.5(5) |
Process Optimization and Yield Maximization
Solvent Screening for Key Steps
Replacing dioxane with diglyme in Suzuki coupling improves yield to 89% by enhancing boronic acid solubility.
Catalysis Alternatives
Testing Pd catalysts revealed Pd(OAc)2/XPhos system reduces reaction time to 8 h (vs. 12 h with Pd(PPh3)4) without compromising yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
